molecular formula C10H10F3NO2 B1360254 Ethyl m-trifluoromethylcarbanilate CAS No. 2354-93-0

Ethyl m-trifluoromethylcarbanilate

Cat. No.: B1360254
CAS No.: 2354-93-0
M. Wt: 233.19 g/mol
InChI Key: PMUYMIHQAGLXJY-UHFFFAOYSA-N
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Description

Ethyl m-trifluoromethylcarbanilate is an organic compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.1871 . It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a carbanilate moiety. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl m-trifluoromethylcarbanilate can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dimethylpyrrole with 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde . The reaction conditions typically include the use of solvents such as acetone and ethyl acetate, with the reaction being carried out at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl m-trifluoromethylcarbanilate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.

Scientific Research Applications

Ethyl m-trifluoromethylcarbanilate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl m-trifluoromethylcarbanilate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl m-trifluoromethylcarbanilate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl N-[3-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUYMIHQAGLXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178123
Record name Ethyl m-trifluoromethylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2354-93-0
Record name Ethyl m-trifluoromethylcarbanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002354930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC51605
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51605
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl m-trifluoromethylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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